molecular formula C12H13NO3 B7900461 3-(4-Nitrophenyl)cyclohexanone

3-(4-Nitrophenyl)cyclohexanone

Cat. No.: B7900461
M. Wt: 219.24 g/mol
InChI Key: XFZRVESZXNYATJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)cyclohexanone is an organic compound with the molecular formula C12H13NO3 It consists of a cyclohexanone ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)cyclohexanone typically involves the nitration of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation of nitrobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)cyclohexanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The cyclohexanone ring can be oxidized to a cyclohexanone oxime using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Hydrogen peroxide, acetic acid solvent.

    Substitution: Sodium methoxide, methanol solvent.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)cyclohexanone.

    Oxidation: this compound oxime.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the development of probes for biological imaging and as a precursor for the synthesis of biologically active molecules.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)cyclohexanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.

    4-Nitroacetophenone: Contains a phenyl group substituted with a nitro group and a ketone group.

    4-Nitrophenylhydrazine: Contains a hydrazine group instead of a ketone.

Uniqueness

3-(4-Nitrophenyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a nitro-substituted phenyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

3-(4-nitrophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h4-7,10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRVESZXNYATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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